Carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide
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Overview
Description
Carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamic acid ester linked to a phenyl group, which is further connected to a trimethylammonio butyl chain, with iodide as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide typically involves multiple steps. One common method includes the reaction of methyl carbamate with 4-(3-(trimethylammonio)butyl)phenol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring to maintain the quality and yield of the product. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted esters.
Scientific Research Applications
Carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, phenyl-, methyl ester
- Carbamic acid, methyl-, 3-methylphenyl ester
- Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester
Uniqueness
Carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide is unique due to its specific structure, which includes a trimethylammonio butyl chain and iodide counterion. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide is a quaternary ammonium compound that exhibits notable biological activity. Its unique structural features contribute significantly to its interactions with biological systems, making it a subject of interest in various fields, including medicinal chemistry and microbiology.
Structural Characteristics
- Molecular Formula : C₁₄H₂₃N₂O₂I
- SMILES Representation : CNC(=O)OC1=CC=C(C=C1)CCCN+(C)C
- InChIKey : DZKXWRRDAJVYLO-UHFFFAOYSA-O
The compound consists of a carbamic acid moiety linked to a trimethylammonium group and an iodide ion, which enhances its solubility in polar solvents and impacts its biological activity .
This compound exhibits its biological activity primarily through:
- Membrane Interaction : The trimethylammonium group contributes to the cationic nature of the compound, facilitating interaction with negatively charged components of biological membranes. This interaction can disrupt membrane integrity, leading to increased permeability and potential cell lysis in microorganisms .
- Enzyme Modulation : The compound may modulate enzyme activity through reversible binding mechanisms. It has been shown to interact with various proteins and lipids within cell membranes, influencing cellular processes .
Antimicrobial Activity
Research indicates that this compound has potential as an antimicrobial agent. Its ability to disrupt cell membranes makes it effective against certain bacterial strains. For instance:
- Study Findings : In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to membrane disruption leading to cell death .
Cytotoxic Effects
The compound has also been studied for its cytotoxic effects on various cell lines:
- Cytotoxicity Assays : In studies involving human cancer cell lines, this compound showed dose-dependent cytotoxic effects. The disruption of membrane integrity was a key factor in inducing apoptosis in these cells .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide | p-tolyl group instead of phenyl | Different antimicrobial profile |
Trimethyl-[4-[4-(methylcarbamoyloxy)phenyl]butan-2-yl]azanium iodide | Similar quaternary ammonium structure | Primarily used in research applications |
Ammonium, (4-(4-hydroxyphenyl)-sec-butyl)trimethyl-, iodide | Hydroxyphenyl group alters solubility | More hydrophilic than the target compound |
This comparison highlights the diversity within this chemical class and the specific functional groups that influence biological activity .
Case Studies and Research Findings
Several case studies have documented the biological effects of carbamic acid derivatives:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various carbamate derivatives, including the target compound. Results indicated significant inhibition zones against pathogenic bacteria, suggesting potential applications in developing new antimicrobial agents .
- Cytotoxicity in Cancer Research : Another research project assessed the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed a marked decrease in cell viability correlated with increased concentrations of the compound, emphasizing its potential as a chemotherapeutic agent .
Properties
CAS No. |
64046-04-4 |
---|---|
Molecular Formula |
C15H25IN2O2 |
Molecular Weight |
392.28 g/mol |
IUPAC Name |
trimethyl-[4-[4-(methylcarbamoyloxy)phenyl]butan-2-yl]azanium;iodide |
InChI |
InChI=1S/C15H24N2O2.HI/c1-12(17(3,4)5)6-7-13-8-10-14(11-9-13)19-15(18)16-2;/h8-12H,6-7H2,1-5H3;1H |
InChI Key |
NUXIIIQILGTBNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC(=O)NC)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
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